molecular formula C9H15N3O B1408928 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine CAS No. 1864597-41-0

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Cat. No. B1408928
CAS RN: 1864597-41-0
M. Wt: 181.23 g/mol
InChI Key: XLTLZNFGVFQYNP-UHFFFAOYSA-N
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Description

“3-(4-Methoxy-1H-pyrazol-1-yl)piperidine” is a chemical compound with the molecular formula C9H15N3O . It’s a member of the pyrazole family, which are heterocyclic compounds that are particularly useful in organic synthesis .


Synthesis Analysis

Pyrazole derivatives, including “this compound”, have been synthesized using a variety of methods . For instance, a new series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a methoxy-substituted pyrazole ring . The InChI code for this compound is 1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Structures

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines : This research describes a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including analogs of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine. The process involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, applicable to benzo analogs of the compounds (Shevchuk et al., 2012).

  • Synthesis of Key Intermediates in Drug Synthesis : Another study highlights the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in creating Crizotinib, a medication. The report presents a three-step synthesis process that has been scaled up successfully (Fussell et al., 2012).

Biological and Medicinal Applications

  • Antimicrobial Activity : A study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized using a piperidine solution, exhibited significant antimicrobial activities. This highlights the potential of such compounds, including those with this compound structures, in antimicrobial applications (Okasha et al., 2022).

  • Molecular Interaction Studies : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, related to this compound, explored its interaction with CB1 cannabinoid receptors. Such studies are crucial for understanding receptor-ligand interactions and designing new drugs (Shim et al., 2002).

  • Radiotracer Development for PET Imaging : A compound related to this compound was synthesized as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using PET imaging. This underscores the role of such compounds in developing imaging agents for neurological studies (Katoch-Rouse & Horti, 2003).

  • Anticholinesterase Agents : Pyrazoline derivatives, including those structurally similar to this compound, were synthesized and evaluated for their anticholinesterase effects. These compounds have potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Future Directions

The future directions for research on “3-(4-Methoxy-1H-pyrazol-1-yl)piperidine” and similar compounds are vast. Given the wide range of biological activities exhibited by pyrazole derivatives, further exploration of their potential applications in medicine and other fields is warranted .

properties

IUPAC Name

3-(4-methoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTLZNFGVFQYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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